4-Hydroxy Omeprazole Sulfide

Overview

Description

4-Hydroxy Omeprazole Sulfide is an impurity standard of Omeprazole . Omeprazole is a medication classified as a proton pump inhibitor (PPI) and is primarily used to treat various gastrointestinal conditions by reducing the production of stomach acid .

Synthesis Analysis

The synthesis of Omeprazole and its impurities has been discussed in several studies . A novel approach for the synthesis of omeprazole involves the formation of an ester of the 5-methoxy thiobenzimidazole followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine .

Molecular Structure Analysis

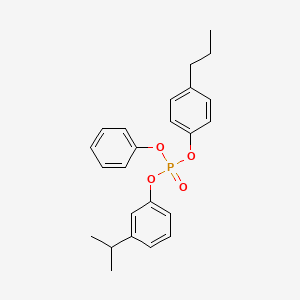

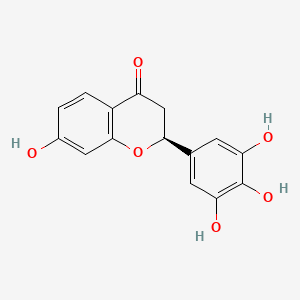

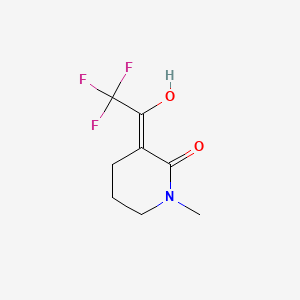

The molecular formula of 4-Hydroxy Omeprazole Sulfide is C16H17N3O2S . The molecular weight is 315.4 g/mol . The structure includes a benzimidazole ring linked to a pyridine ring via a sulfinylmethyl group .

Chemical Reactions Analysis

Omeprazole, the parent compound of 4-Hydroxy Omeprazole Sulfide, has been studied in relation to racemization barrier and decomposition reaction . The decomposition reaction is favorable to the sulfenamide formation .

Scientific Research Applications

Chromatographic Analysis

In scientific research, 4-Hydroxy Omeprazole Sulfide, a metabolite of omeprazole, is analyzed using various chromatographic techniques. For instance, a micellar chromatographic procedure was developed for determining omeprazole and its principal metabolites, including 4-Hydroxy Omeprazole Sulfide, in urine and serum samples. This method provided a robust analysis with high recovery rates and was successfully applied to physiological samples, indicating its potential in clinical pharmacokinetic studies (Rambla-Alegre et al., 2009).

Enantioselective Quantification

Enantioselective quantification techniques have been developed to analyze omeprazole and its main metabolites, including 4-Hydroxy Omeprazole Sulfide, in human serum. This method is crucial for phenotyping specific cytochrome P450 enzyme activities, as omeprazole is a racemic mixture of two enantiomers, and its metabolic breakdown is partially dependent on its chiral configuration (Martens-Lobenhoffer et al., 2007).

Electrochemical Analysis

The electrochemical behavior of omeprazole has been studied to understand its redox properties. The first oxidation process of omeprazole, which involves the formation of a hydroxylated species, is of particular interest for understanding the formation of metabolites like 4-Hydroxy Omeprazole Sulfide. Such studies contribute to a deeper understanding of the drug's pharmacological actions and can guide the development of new therapeutic agents (Jorge et al., 2010).

Metabolism and Phenotyping Studies

Omeprazole, along with its metabolites including 4-Hydroxy Omeprazole Sulfide, has been used in studies to understand the metabolism mediated by various cytochrome P450 enzymes. These studies are pivotal in drug metabolism research and can help predict individual responses to the drug based on genetic factors (Kanazawa et al., 2002; Kanazawa et al., 2003).

properties

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUFHVGKGMRSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708701 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Omeprazole Sulfide | |

CAS RN |

151602-50-5, 103876-98-8 | |

| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)